Chloromethyl 2,2,2-Trichloroethyl Ether

Description

The exact mass of the compound Chloromethyl 2,2,2-Trichloroethyl Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyl 2,2,2-Trichloroethyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl 2,2,2-Trichloroethyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

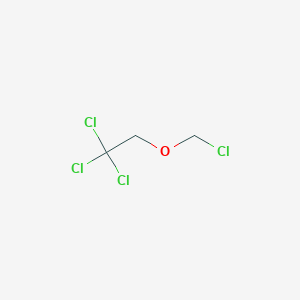

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-(chloromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl4O/c4-2-8-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPCVJGAHVTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452130 | |

| Record name | Chloromethyl 2,2,2-Trichloroethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69573-75-7 | |

| Record name | Chloromethyl 2,2,2-Trichloroethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl 2,2,2-Trichloroethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Chloromethyl 2,2,2-Trichloroethyl Ether" properties and synthesis

An In-Depth Technical Guide to Chloromethyl 2,2,2-Trichloroethyl Ether: Synthesis and Application in Protecting Group Chemistry

Introduction

In the intricate field of multi-step organic synthesis, particularly in drug development and natural product synthesis, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. The ideal protecting group is one that can be introduced selectively, remains stable through a variety of reaction conditions, and can be removed cleanly and selectively under mild conditions.

This guide focuses on Chloromethyl 2,2,2-trichloroethyl ether (TROC-Cl), a key reagent for the introduction of the 2,2,2-trichloroethoxymethyl (TROC) protecting group for alcohols. The TROC group offers a distinct advantage due to its robust stability in both acidic and basic environments where many common protecting groups like tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and various silyl ethers are labile.[1] Its unique removal mechanism via reductive cleavage provides an orthogonal deprotection strategy, making it an invaluable tool for chemists designing complex synthetic routes.[1][2] This document provides a comprehensive overview of the reagent's properties, a plausible synthesis protocol, its application in alcohol protection, and detailed methodologies for its subsequent cleavage.

Part 1: Physicochemical Properties and Safety

Understanding the fundamental properties and hazards of a reagent is the foundation of its effective and safe use in the laboratory. Chloromethyl 2,2,2-trichloroethyl ether is a reactive and hazardous compound that demands careful handling.

Data Presentation: Reagent Properties

| Property | Value | Source(s) |

| CAS Number | 69573-75-7 | [3][4] |

| Molecular Formula | C₃H₄Cl₄O | [4] |

| Molecular Weight | 197.87 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 84 °C / 24 mmHg | [4] |

| Density | ~1.5 g/mL (inferred from similar compounds) | N/A |

| Refractive Index | 1.4830 - 1.4870 | [4] |

| Purity | >97.0% (GC) | |

| Storage Conditions | Store locked up, in a well-ventilated place. Keep cool (<0°C). | [4][5] |

Safety and Handling

Chloromethyl 2,2,2-trichloroethyl ether is classified as a toxic and corrosive substance.[5]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Corrosivity: It causes severe skin burns and serious eye damage.[5]

-

Other Hazards: It is a combustible liquid. Like other chloromethyl ethers, it is a potent alkylating agent and should be treated as a suspected carcinogen.[6]

Mandatory Precautions:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

Part 2: Synthesis of Chloromethyl 2,2,2-Trichloroethyl Ether

The synthesis of α-chloroethers like Chloromethyl 2,2,2-trichloroethyl ether is typically achieved by reacting the corresponding alcohol with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. This acid-catalyzed reaction is analogous to the well-established Blanc chloromethylation of aromatic compounds.[7][8] A Lewis acid catalyst, such as zinc chloride, is often employed to enhance the electrophilicity of the formaldehyde species.[8][9][10]

Plausible Synthesis Protocol

This protocol is based on established methods for the synthesis of analogous chloromethyl ethers.[9][11]

Reaction: Cl₃CCH₂OH + (CH₂O)n + HCl --(ZnCl₂)--> Cl₃CCH₂OCH₂Cl + H₂O

Materials:

-

2,2,2-Trichloroethanol

-

Paraformaldehyde

-

Zinc Chloride (anhydrous, pulverized)

-

Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Hydrogen Chloride (gas)

-

Anhydrous Calcium Chloride or Sodium Sulfate

Step-by-Step Methodology:

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube for HCl, a thermometer, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Ensure the entire apparatus is dry.

-

Charging the Flask: In the fume hood, charge the flask with 2,2,2-trichloroethanol (1.0 equiv), paraformaldehyde (1.2 equiv), anhydrous zinc chloride (0.1-0.2 equiv), and the anhydrous solvent.

-

Reaction Initiation: Begin vigorous stirring and cool the mixture in an ice bath to 0-5 °C.

-

HCl Addition: Pass a steady stream of dry hydrogen chloride gas through the stirred suspension. The rationale for using gaseous HCl is to drive the reaction forward and provide the chloride nucleophile without introducing excess water, which could lead to side reactions.

-

Monitoring the Reaction: The reaction is exothermic. Maintain the temperature below 10 °C by adjusting the HCl flow rate and the cooling bath. The reaction is typically complete when the solid paraformaldehyde has dissolved and the solution becomes clear. This may take several hours.

-

Workup: Once the reaction is complete, stop the HCl flow and remove the cooling bath. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (caution: gas evolution), and finally, brine. The aqueous washes remove the zinc catalyst and any unreacted acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is often purified by vacuum distillation to yield the final Chloromethyl 2,2,2-trichloroethyl ether.[12] Due to the thermal instability of α-chloroethers, distillation must be performed at the lowest possible temperature.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of Chloromethyl 2,2,2-trichloroethyl ether.

Part 3: Application in Protecting Group Chemistry

The primary utility of Chloromethyl 2,2,2-trichloroethyl ether is to introduce the 2,2,2-trichloroethoxymethyl (TROC) group onto alcohols, converting them into stable acetal ethers.

Mechanism of Alcohol Protection

The protection reaction is a nucleophilic substitution where the alcohol oxygen attacks the electrophilic chloromethyl carbon. The reaction is typically carried out in the presence of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), which serves to scavenge the HCl generated during the reaction without competing as a nucleophile.[6]

Step-by-Step Protocol: Protection of a Primary Alcohol

-

Setup: To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), add N,N-diisopropylethylamine (1.5 equiv).

-

Cooling: Cool the stirred solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

-

Reagent Addition: Add Chloromethyl 2,2,2-trichloroethyl ether (1.2 equiv) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude TROC-protected alcohol can be purified by column chromatography on silica gel.

Visualization: Protection Mechanism

Caption: General scheme for the protection of an alcohol using TROC-Cl.

Deprotection of the TROC Group

The defining feature of the TROC group is its unique cleavage under reductive conditions, providing orthogonality to many acid- and base-labile protecting groups.[1]

Standard Reductive Cleavage: The most common method involves the use of activated zinc dust in the presence of a proton source, typically acetic acid (AcOH) or ammonium chloride.[2] The mechanism proceeds via a two-electron reduction of the trichloromethyl group by zinc, which initiates a β-elimination cascade, releasing the free alcohol, carbon dioxide, and 1,1-dichloroethylene.[1][2]

Step-by-Step Protocol: Reductive Deprotection

-

Setup: In a round-bottom flask, dissolve the TROC-protected alcohol (1.0 equiv) in a suitable solvent such as acetic acid, or a mixture like THF/water or methanol.

-

Zinc Addition: Add activated zinc dust (a large excess, e.g., 10-20 equiv) portion-wise to the stirred solution. The activation of zinc (e.g., by washing with dilute HCl, water, ethanol, and ether) is often critical for reaction success.

-

Reaction: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Rinse the pad with the reaction solvent or another suitable solvent like ethyl acetate.

-

Purification: Concentrate the filtrate. If acetic acid was used as the solvent, it may need to be removed azeotropically with toluene. The residue can then be subjected to a standard aqueous workup and purified by column chromatography to yield the deprotected alcohol.

Alternative Deprotection Methods: While zinc is standard, other conditions have been developed for substrates sensitive to acidic or heterogeneous conditions. These include:

-

pH-Neutral Conditions: Trimethyltin hydroxide in 1,2-dichloroethane can cleave the TROC group under non-reducing, neutral conditions, tolerating functionalities like esters, halides, and nitro groups that are incompatible with Zn/AcOH.[13][14]

-

Basic Conditions: Tetrabutylammonium fluoride (TBAF) has been shown to remove the N-Troc group under mild, homogeneous basic conditions, which is particularly useful for sensitive substrates like aminosugars.[15]

Visualization: Reductive Deprotection Mechanism

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ChloroMethyl 2,2,2-Trichloroethyl Ether - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Mechanism of 2,2,2-Trichloroethoxymethyl (TCEM) Ether Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the TCEM Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The 2,2,2-trichloroethoxymethyl (TCEM) group stands out as a robust and versatile protecting group for hydroxyl functionalities. Structurally analogous to the more common methoxymethyl (MOM) ether, the TCEM ether offers comparable stability to a wide range of acidic and basic conditions. However, its true strategic advantage lies in its unique deprotection pathway: selective cleavage under reductive conditions, typically with zinc dust in the presence of a proton source. This orthogonality allows for the unmasking of the hydroxyl group while other acid- or base-labile protecting groups remain intact, a critical consideration in the synthesis of complex molecules. This guide provides a comprehensive exploration of the mechanism of TCEM ether formation, offering both theoretical understanding and practical, field-proven insights for its successful implementation.

The Core Mechanism: A Nucleophilic Substitution Approach

The formation of a 2,2,2-trichloroethoxymethyl ether from an alcohol and 2,2,2-trichloroethyl chloromethyl ether (TCEMCl) is a classic example of a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The fundamental steps involve the activation of the alcohol to enhance its nucleophilicity, followed by the displacement of the chloride leaving group from TCEMCl.

Two primary methodologies are employed to achieve this transformation, differing in the mode of alcohol activation:

-

Method A: Pre-formation of the Alkoxide: This approach involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH) or an organolithium reagent, to form the corresponding alkoxide. The highly nucleophilic alkoxide then readily attacks the electrophilic chloromethyl carbon of TCEMCl.

-

Method B: In Situ Deprotonation with a Non-Nucleophilic Base: A more common and often milder approach utilizes a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA or Hünig's base), in an aprotic solvent like dichloromethane (CH₂Cl₂). DIEA is basic enough to deprotonate the alcohol to a sufficient extent to initiate the reaction but is too sterically hindered to compete with the alcohol as a nucleophile.

Mechanistic Pathway with In Situ Deprotonation

The reaction using DIEA is often preferred due to its operational simplicity and broader functional group tolerance. The mechanism can be delineated as follows:

-

Deprotonation of the Alcohol: The lone pair of electrons on the nitrogen atom of DIEA abstracts the acidic proton from the hydroxyl group of the alcohol. This acid-base equilibrium generates the alkoxide nucleophile in situ, along with the corresponding protonated amine (diisopropylethylammonium ion).

-

Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group in TCEMCl. This attack occurs from the backside of the carbon-chlorine bond, in accordance with the principles of an SN2 reaction.

-

Displacement of the Leaving Group: As the new carbon-oxygen bond forms, the carbon-chlorine bond simultaneously breaks, with the chloride ion departing as the leaving group. The diisopropylethylammonium ion and the chloride ion form a salt byproduct.

The overall transformation results in the formation of the desired 2,2,2-trichloroethoxymethyl ether and diisopropylethylammonium chloride.

Visualizing the Mechanism

The following diagram, rendered in DOT language, illustrates the SN2 mechanism for TCEM ether formation using DIEA.

Caption: SN2 mechanism of TCEM ether formation.

Causality Behind Experimental Choices

The selection of reagents and conditions for TCEM ether formation is guided by the principles of the SN2 reaction and the properties of the substrates involved.

-

Solvent: Aprotic solvents, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), are typically used. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the alkoxide nucleophile.

-

Base: The choice of base is critical. For sensitive substrates, a non-nucleophilic, hindered base like DIEA is preferred to avoid side reactions. For less sensitive primary or secondary alcohols, a stronger base like NaH can be used to drive the reaction to completion by quantitatively forming the alkoxide.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating. As with most SN2 reactions, increasing the temperature can increase the rate of reaction. However, for substrates prone to elimination, lower temperatures may be necessary.

-

Steric Hindrance: The SN2 reaction is sensitive to steric hindrance. Primary alcohols react most readily, followed by secondary alcohols. Tertiary alcohols are generally poor substrates for this reaction due to the steric bulk around the hydroxyl group, which hinders the backside attack of the alkoxide on TCEMCl. In such cases, alternative protecting group strategies may be required. Phenols, being more acidic than alcohols, can be readily protected under similar conditions.

Data Presentation: A Comparative Overview

The efficiency of TCEM ether formation is dependent on the nature of the alcohol substrate. The following table summarizes typical reaction conditions and yields for the protection of various types of alcohols using the DIEA/CH₂Cl₂ protocol.

| Alcohol Type | Substrate Example | TCEMCl (eq.) | DIEA (eq.) | Temp. (°C) | Time (h) | Yield (%) |

| Primary | Benzyl alcohol | 1.2 | 1.5 | 25 | 2-4 | >90 |

| Secondary | Cyclohexanol | 1.5 | 2.0 | 25 | 6-12 | 80-90 |

| Tertiary | tert-Butanol | 2.0 | 3.0 | 40 | 24-48 | <20 |

| Phenol | Phenol | 1.1 | 1.2 | 25 | 1-2 | >95 |

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a detailed methodology for the TCEM protection of a primary alcohol using the DIEA/CH₂Cl₂ system. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Protection of Benzyl Alcohol with TCEMCl

Materials:

-

Benzyl alcohol (1.0 eq.)

-

2,2,2-Trichloroethyl chloromethyl ether (TCEMCl, 1.2 eq.)

-

N,N-Diisopropylethylamine (DIEA, 1.5 eq.)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the benzyl alcohol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

-

Addition of Reagents: To the stirred solution at room temperature, add N,N-diisopropylethylamine (1.5 eq.) via syringe. Following this, add 2,2,2-trichloroethyl chloromethyl ether (1.2 eq.) dropwise over 5 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the TCEM ether indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. These washes remove the diisopropylethylammonium chloride salt and any remaining base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2,2,2-trichloroethoxymethyl ether of benzyl alcohol.

Logical Workflow for TCEM Protection

The following diagram illustrates the logical workflow for the TCEM protection of an alcohol.

Caption: Experimental workflow for TCEM ether formation.

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

The 2,2,2-trichloroethoxymethyl (TCEM) protecting group offers a valuable strategic advantage in modern organic synthesis due to its robust nature and orthogonal deprotection conditions. A thorough understanding of the underlying SN2 mechanism of its formation is crucial for its effective implementation. By carefully selecting the appropriate base and reaction conditions, researchers can achieve high yields for the protection of primary and secondary alcohols, as well as phenols. While sterically hindered tertiary alcohols pose a challenge for this methodology, the TCEM group remains a powerful and reliable tool for the protection of a wide range of hydroxyl-containing molecules, enabling the successful execution of complex synthetic strategies.

References

-

Jacobson, R. M., & Clader, J. W. (1979). New Alcohol Protecting Groups. β,β,β-Trichloroethoxymethyl Ethers. Synthetic Communications, 9(1), 57-62. [Link]

-

Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

"Chloromethyl 2,2,2-Trichloroethyl Ether" stability in acidic and basic media

An In-Depth Technical Guide to the Stability of Chloromethyl 2,2,2-Trichloroethyl Ether in Acidic and Basic Media

Authored by: A Senior Application Scientist

Abstract

Chloromethyl 2,2,2-trichloroethyl ether is a bifunctional molecule possessing both a reactive α-chloroether moiety and a trichloroethyl group. This guide provides a comprehensive analysis of its chemical stability under both acidic and basic aqueous conditions. Understanding this stability profile is critical for its application in organic synthesis, particularly in drug development where it may serve as a protecting group or a reactive intermediate. We will explore the mechanistic degradation pathways, present key influencing factors, and provide detailed experimental protocols for quantitative stability assessment. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a deep, mechanistically-grounded understanding of this compound's reactivity.

Introduction: The Chemical Nature of Chloromethyl 2,2,2-Trichloroethyl Ether

Chloromethyl 2,2,2-trichloroethyl ether, with the chemical structure Cl-CH₂-O-CH₂-CCl₃, is a halogenated ether. Its reactivity is dominated by two key structural features:

-

The α-Chloroether Moiety (Cl-CH₂-O-): This functional group is known for its high reactivity. Structurally analogous to an acetal, it is highly susceptible to nucleophilic attack and hydrolysis, particularly under acidic conditions.[1][2] The presence of the electronegative chlorine atom on the α-carbon significantly activates the molecule for substitution reactions.

-

The 2,2,2-Trichloroethyl Group (-CH₂-CCl₃): This group is a strong electron-withdrawing moiety, which influences the reactivity of the adjacent ether oxygen. It is also a key component of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, which is valued for its stability and specific deprotection methods, typically involving reductive cleavage with zinc.[3][4]

The dual nature of this molecule makes its stability highly dependent on the chemical environment. This guide will dissect its behavior in the two primary non-neutral aqueous environments: acidic and basic media.

Stability and Decomposition in Acidic Media

Core Principle: Inherent Lability of Ethers and Acetals in Acid

Ethers, while generally unreactive, can be cleaved by strong acids.[5][6] The α-chloroether functional group, which can be considered a masked acetal, is particularly prone to acid-catalyzed hydrolysis.[7] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[5]

Mechanistic Pathway of Acid Hydrolysis

The decomposition of chloromethyl 2,2,2-trichloroethyl ether in aqueous acid proceeds via a well-understood, multi-step mechanism. The presence of water is essential for hydrolysis to occur.[7]

-

Protonation of the Ether Oxygen: The reaction begins with the rapid and reversible protonation of the ether oxygen atom by a hydronium ion (H₃O⁺). This step creates an oxonium ion intermediate, significantly weakening the C-O bonds.[6][8]

-

Cleavage of the C-O Bond: The protonated ether can then undergo cleavage. The most probable pathway involves the departure of the stable 2,2,2-trichloroethanol molecule. This cleavage results in the formation of a highly reactive chloromethyl cation intermediate ([CH₂Cl]⁺), which is stabilized by resonance with the oxygen lone pair in the oxonium precursor.

-

Nucleophilic Attack by Water: The carbocation is immediately trapped by a water molecule, a nucleophile present in the medium.

-

Formation of Products: This attack forms a protonated hemiacetal-like structure, which quickly loses a proton to yield an unstable intermediate. This intermediate rapidly decomposes to formaldehyde and hydrochloric acid (HCl).

The primary decomposition products of complete acid hydrolysis are therefore:

-

2,2,2-Trichloroethanol

-

Formaldehyde

-

Hydrochloric Acid

Visualization: Acid-Catalyzed Hydrolysis Pathway

Caption: Mechanism of acid-catalyzed hydrolysis of Chloromethyl 2,2,2-Trichloroethyl Ether.

Factors Influencing Acidic Stability

| Factor | Effect on Stability | Rationale |

| pH | Decreases as pH drops | The reaction is acid-catalyzed; higher concentrations of H⁺ accelerate the initial protonation step, increasing the overall rate of hydrolysis.[9] |

| Temperature | Decreases with increasing temperature | Hydrolysis, like most chemical reactions, has a positive activation energy. Higher temperatures provide the necessary energy to overcome this barrier, increasing the reaction rate. |

| Solvent | Less stable in aqueous or protic solvents | Water acts as the nucleophile required for hydrolysis. The reaction is significantly slower in anhydrous, aprotic solvents. |

Stability and Decomposition in Basic Media

Core Principle: General Stability of Ethers in Base

In contrast to their behavior in acid, ethers are generally considered stable and unreactive under neutral and basic conditions.[10][11] This stability arises because the alkoxide ion (RO⁻), which would be the leaving group, is a very strong base and therefore a poor leaving group.

Mechanistic Pathway of Base-Mediated Decomposition

Despite the general stability of the ether linkage, the α-chloroether moiety provides a site of high reactivity. The decomposition in basic media is not a cleavage of the ether bond itself, but rather a nucleophilic substitution at the chloromethyl carbon.

-

Nucleophilic Substitution (Sₙ2): The primary reaction is an Sₙ2 attack by a hydroxide ion (OH⁻) on the electrophilic carbon of the chloromethyl group.

-

Displacement of Chloride: The hydroxide ion displaces the chloride ion (Cl⁻), which is a good leaving group. This forms a hemiacetal-like intermediate (hydroxymethyl 2,2,2-trichloroethyl ether).

-

Decomposition of Intermediate: This intermediate is unstable and is in equilibrium with its constituent aldehyde and alcohol. In an aqueous basic environment, it will readily decompose to release formaldehyde and the 2,2,2-trichloroethoxide anion.

-

Protonation: The 2,2,2-trichloroethoxide anion is subsequently protonated by water to yield 2,2,2-trichloroethanol.

A patent for decomposing similar chloromethyl ethers confirms that alkaline solutions are effective, supporting a pathway involving nucleophilic attack.[12]

The primary decomposition products in basic media are:

-

2,2,2-Trichloroethanol

-

Formaldehyde

-

Chloride Salt (e.g., NaCl if using NaOH)

Visualization: Base-Mediated Decomposition Pathway

Caption: Mechanism of base-mediated decomposition via Sₙ2 attack and subsequent breakdown.

Factors Influencing Basic Stability

| Factor | Effect on Stability | Rationale |

| pH | Decreases as pH rises | The reaction rate is dependent on the concentration of the hydroxide nucleophile. Higher pH means a greater concentration of OH⁻, accelerating the initial Sₙ2 attack. |

| Temperature | Decreases with increasing temperature | As with the acidic pathway, increased thermal energy accelerates the rate of the Sₙ2 reaction. |

| Nucleophile Strength | Decreases with stronger nucleophiles | While OH⁻ is the focus in aqueous base, other strong nucleophiles can also attack the chloromethyl carbon, leading to different substitution products. |

Experimental Protocols for Quantitative Stability Assessment

To empirically determine the stability of Chloromethyl 2,2,2-Trichloroethyl Ether, a forced degradation study is required. The following protocols outline a robust methodology for this purpose.

Visualization: Stability Testing Workflow

Caption: General experimental workflow for assessing chemical stability across a pH range.

Protocol: Acidic Stability Study

-

Materials:

-

Chloromethyl 2,2,2-Trichloroethyl Ether (parent compound)

-

2,2,2-Trichloroethanol (analytical standard)[13]

-

Acetonitrile (HPLC or GC grade)

-

Hydrochloric acid and/or phosphate/citrate buffers to prepare solutions at pH 2.0 and 4.0.

-

Sodium hydroxide for quenching.

-

Type I Purified Water.

-

-

Instrumentation:

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (ECD).[14]

-

Alternatively, an HPLC with a UV detector.

-

Calibrated pH meter and temperature-controlled incubation chambers.

-

-

Procedure:

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of the parent compound in acetonitrile.

-

Test Solutions: In separate vials, add a small aliquot of the stock solution to the pH 2.0 and pH 4.0 buffers to achieve a final concentration of ~50 µg/mL. Prepare a control sample in neutral water (pH ~7).

-

Incubation: Place the vials in a temperature-controlled chamber set to 40°C.

-

Time Points: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot from each vial.

-

Quenching: Immediately neutralize the withdrawn aliquot by adding a calculated amount of sodium hydroxide solution to bring the pH to ~7.0. This halts the degradation.

-

Analysis: Analyze the quenched samples by GC-MS. Monitor for the disappearance of the parent compound peak and the appearance of the 2,2,2-trichloroethanol peak.[15][16]

-

Data Processing: Quantify the peak areas against a calibration curve. Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Protocol: Basic Stability Study

-

Materials:

-

Same as in the acidic study, but replace acidic buffers with borate and/or phosphate buffers at pH 9.0 and 12.0.

-

Hydrochloric acid for quenching.

-

-

Procedure:

-

Follow steps 1-4 as described in the acidic stability protocol, using the basic buffers.

-

Quenching: Immediately neutralize the withdrawn aliquots by adding a calculated amount of hydrochloric acid solution to bring the pH to ~7.0.

-

Analysis & Data Processing: Proceed with steps 6 and 7 as outlined in the acidic stability protocol.

-

Summary of Stability Profile and Practical Implications

The chemical stability of Chloromethyl 2,2,2-Trichloroethyl Ether is highly pH-dependent.

| Condition | Stability | Primary Degradation Pathway | Key Products |

| Strongly Acidic (pH < 4) | Very Low (Highly Labile) | Acid-catalyzed hydrolysis | 2,2,2-Trichloroethanol, Formaldehyde, HCl |

| Neutral (pH ~7) | Moderate to High | Slow hydrolysis | (Trace amounts of hydrolysis products) |

| Strongly Basic (pH > 10) | Low to Moderate | Sₙ2 substitution at the chloromethyl carbon | 2,2,2-Trichloroethanol, Formaldehyde, Chloride Salt |

Practical Implications for Researchers:

-

Handling and Storage: The compound should be stored under anhydrous, neutral conditions to maximize its shelf life.[17] Exposure to atmospheric moisture can lead to slow decomposition over time due to the formation of HCl.[2]

-

Use as a Protecting Group: The Troc-MOM ether functionality this compound could install would be acid-labile. It would not be suitable for synthetic routes involving strongly acidic steps. Its stability in base is greater than in acid, but it may not withstand prolonged exposure to strong nucleophiles or harsh basic conditions.

-

Reaction Quenching and Workup: Aqueous workups, especially acidic ones, should be performed quickly and at low temperatures to minimize degradation of the compound or its derivatives.

-

Safety: The decomposition products include formaldehyde, a known carcinogen, and hydrochloric acid, a corrosive substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[18][19]

References

-

Itoh, H., Ikeda, S., & Ichinose, N. (1994). Determination of 2,2,2-trichloroethanol in plasma and urine by ion-exclusion chromatography. The Analyst, 119(3), 409. [Link]

-

Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 51(2), 208-213. [Link]

-

Sci-Hub. (n.d.). Determination of 2,2,2-trichloroethanol in plasma and urine by ion-exclusion chromatography. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, February 15). Acetal Hydrolysis in Acidic Media [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]

-

Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Quora. (2020, May 11). How do I understand if a compound is stable in acid or base medium in organic chemistry?[Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene. [Link]

-

Restek. (n.d.). 2,2,2-Trichloroethanol: CAS # 115-20-8 Compound Information. [Link]

-

ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

- Google Patents. (n.d.). WO2008037039A2 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether.

-

ResearchGate. (n.d.). Identification of Trichloroethanol Visualized Proteins from Two-Dimensional Polyacrylamide Gels by Mass Spectrometry. [Link]

-

SynArchive. (n.d.). Protecting Groups List. [Link]

-

Organic Syntheses. (n.d.). ALCOHOL PROTECTION BY METHOXYMETHYLATION: 1-METHOXYMETHYL-1-PHENYLETHANE. [Link]

-

Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

-

CHIMIA. (n.d.). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. [Link]

-

Organic Syntheses. (n.d.). DIAZENEDICARBOXYLIC ACID, BIS(2,2,2-TRICHLOROETHYL) ESTER. [Link]

- Google Patents. (n.d.).

-

Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

- Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.

-

Chad's Prep. (2021, February 22). 13.3 Reactions of Ethers | Organic Chemistry [Video]. YouTube. [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

-

The Organic Chemistry Tutor. (2021, January 9). Ether and Epoxide Reactions [Video]. YouTube. [Link]

Sources

- 1. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chimia.ch [chimia.ch]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

- 12. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]

- 13. ez.restek.com [ez.restek.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of 2,2,2-trichloroethanol in plasma and urine by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sci-hub.ru [sci-hub.ru]

- 17. echemi.com [echemi.com]

- 18. Chloromethyl 2,2,2-Trichloroethyl Ether | 69573-75-7 | TCI AMERICA [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of Chloromethyl 2,2,2-Trichloroethyl Ether: A Predictive and Methodological Guide

Abstract

Chloromethyl 2,2,2-trichloroethyl ether (C₃H₄Cl₄O, CAS No: 69573-75-7) is a halogenated ether with potential applications in organic synthesis, particularly as a protecting group reagent. Due to the limited availability of public spectroscopic data, this technical guide provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying principles of interpretation and standardized experimental protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret data for this and structurally similar compounds.

Introduction and Molecular Structure

The structural integrity and purity of reagents are paramount in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying molecular structure and identifying impurities. Chloromethyl 2,2,2-trichloroethyl ether, with the structure ClCH₂OCH₂CCl₃, presents a unique combination of functional groups—a chloromethyl group and a 2,2,2-trichloroethyl group bridged by an ether linkage. This structure dictates a specific and predictable spectroscopic fingerprint.

This guide will deconstruct the predicted spectroscopic characteristics of this molecule, providing the "why" behind the expected data. By understanding the influence of electronegative atoms and bond vibrations, a chemist can approach the analysis of this compound with a robust theoretical framework.

Caption: Molecular structure of Chloromethyl 2,2,2-Trichloroethyl Ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Chloromethyl 2,2,2-Trichloroethyl Ether, the predicted ¹H and ¹³C NMR spectra are simple yet highly diagnostic.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals, corresponding to the two chemically non-equivalent methylene (-CH₂-) groups.

-

-OCH₂CCl₃: The protons on the carbon adjacent to the trichloromethyl group are deshielded by the ether oxygen and, to a lesser extent, by the inductive effect of the three chlorine atoms on the neighboring carbon.

-

ClCH₂O-: These protons are significantly deshielded due to the direct attachment of an electronegative chlorine atom and the ether oxygen. This signal is expected to be further downfield.

Since these two methylene groups are separated by an oxygen atom, no spin-spin coupling will occur between them. Therefore, both signals are predicted to be sharp singlets. The integral ratio of these two peaks will be 1:1, representing two protons each.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 5.7 - 5.9 | Singlet | 2H | ClCH₂ O- | Strong deshielding from adjacent Cl and O atoms. |

| ~ 4.2 - 4.4 | Singlet | 2H | -OCH₂ CCl₃ | Deshielding from adjacent O atom and CCl₃ group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display three signals for the three unique carbon environments.

-

-CCl₃: This quaternary carbon is attached to three highly electronegative chlorine atoms, which will shift its signal significantly downfield.

-

ClCH₂O-: This carbon is attached to both an oxygen and a chlorine atom, leading to a substantial downfield shift.

-

-OCH₂CCl₃: This methylene carbon, attached to the ether oxygen, will also be deshielded and appear in the typical range for carbons bonded to oxygen.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 90 - 95 | -C Cl₃ | Strong deshielding effect of three attached chlorine atoms. |

| ~ 80 - 85 | ClC H₂O- | Significant deshielding from both attached Cl and O atoms. |

| ~ 75 - 80 | -OC H₂CCl₃ | Deshielding from the attached O atom. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Chloromethyl 2,2,2-Trichloroethyl Ether and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable for non-protic, moderately polar compounds. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence with proton decoupling to produce singlet peaks for all carbons.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction using the spectrometer's software. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The spectrum of Chloromethyl 2,2,2-Trichloroethyl Ether will be dominated by absorptions from C-O, C-H, and C-Cl bonds.

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

C-O-C Stretch: The most characteristic feature of an ether is the strong C-O-C asymmetric stretching band, typically found in the 1150-1085 cm⁻¹ region.

-

C-Cl Stretch: Carbon-chlorine stretching vibrations give rise to strong bands in the fingerprint region (below 800 cm⁻¹). The presence of multiple C-Cl bonds will likely result in several strong absorptions in this area.

Table 3: Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Bond Vibration | Expected Intensity |

|---|---|---|

| 2980 - 2850 | C-H Stretch (aliphatic) | Medium |

| 1150 - 1085 | C-O-C Asymmetric Stretch | Strong |

| 800 - 600 | C-Cl Stretch | Strong, Multiple Bands |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: An Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The presence of four chlorine atoms in Chloromethyl 2,2,2-Trichloroethyl Ether will produce a highly characteristic isotopic pattern.

Predicted Molecular Ion and Isotopic Pattern

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of two units. A molecule containing four chlorine atoms will exhibit a cluster of peaks for the molecular ion (M⁺•) corresponding to the different combinations of these isotopes. The most abundant peak will be the one containing only ³⁵Cl. The pattern of peaks will be M, M+2, M+4, M+6, and M+8. The relative intensities of these peaks are predictable based on binomial expansion and are a definitive signature for a compound with four chlorine atoms.

-

Molecular Weight (average): ~215.87 g/mol

-

Monoisotopic Mass (for C₃H₄³⁵Cl₄O): 213.8988 Da

Predicted Fragmentation Pattern

Upon electron ionization (EI), ethers commonly undergo α-cleavage (cleavage of the bond adjacent to the oxygen atom) and C-O bond cleavage.[1][2]

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectral Fragments

| Predicted m/z (Monoisotopic) | Proposed Fragment Ion | Fragmentation Pathway | Isotopic Pattern Notes |

|---|---|---|---|

| 214, 216, 218, 220, 222 | [C₃H₄Cl₄O]⁺• | Molecular Ion (M⁺•) | Characteristic pattern for 4 Cl atoms. |

| 117, 119, 121, 123 | [CH₂CCl₃]⁺ | α-cleavage, loss of •OCH₂Cl | Characteristic pattern for 3 Cl atoms. |

| 49, 51 | [CH₂Cl]⁺ | α-cleavage, loss of •OCH₂CCl₃ | Characteristic 3:1 ratio for 1 Cl atom. |

| 163, 165, 167, 169 | [C₂H₂Cl₃O]⁺ | Loss of •CH₂Cl radical | Characteristic pattern for 3 Cl atoms. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

MS Detection:

-

The EI source energy is typically set to 70 eV.

-

Acquire data in full scan mode over a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern, comparing them to the predicted data.

Safety and Handling

Chloromethyl 2,2,2-trichloroethyl ether is classified as a hazardous substance. Based on supplier safety data, it is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3] It is also a combustible liquid.

Mandatory Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, well-ventilated place in a tightly sealed container.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of Chloromethyl 2,2,2-Trichloroethyl Ether. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles of chemical structure and reactivity. The ¹H NMR is expected to show two singlets, the IR spectrum will be dominated by a strong C-O stretch, and the mass spectrum will be defined by a characteristic M, M+2, M+4, M+6, M+8 isotopic cluster for the molecular ion due to the four chlorine atoms. By following the detailed experimental protocols, researchers can reliably obtain and interpret high-quality spectroscopic data to confirm the identity and purity of this compound, ensuring the integrity of their scientific work.

References

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Mestrelab Research S.L. Download NMR Predict. (n.d.). Mestrelab. Retrieved January 21, 2026, from [Link]

-

Wishart DS, et al. PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. Retrieved January 21, 2026, from [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 21, 2026, from [Link]

-

ChemAxon. NMR Predictor. (n.d.). ChemAxon Docs. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry of Aliphatic Ethers. (2025, August 20). [Video]. YouTube. Retrieved January 21, 2026, from [Link]

-

MASS SPECTRUM OF ETHERS. (2015, July 2). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 21, 2026, from [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. Retrieved January 21, 2026, from [Link]

-

LibreTexts. IR11. Appendix: IR Table of Organic Compounds. (2023, January 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Reusch, W. Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). (n.d.). Retrieved January 21, 2026, from [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Chloroalkyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroalkyl ethers represent a class of highly reactive compounds utilized in various industrial and research applications, including as alkylating agents and intermediates in the synthesis of polymers and pharmaceuticals.[1][2] However, their utility is overshadowed by significant health hazards, including acute toxicity and potent carcinogenicity.[1][3] This guide provides an in-depth examination of the safety and handling precautions necessary for mitigating the risks associated with chloroalkyl ethers. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge and practical methodologies to ensure a safe laboratory environment. We will delve into the chemical properties and associated hazards of these compounds, outline a multi-layered approach to risk mitigation through engineering and administrative controls, and provide detailed protocols for personal protective equipment, storage, handling, and emergency procedures.

Understanding the Inherent Risks of Chloroalkyl Ethers

Chloroalkyl ethers are characterized by an ether functional group with one or more alkyl groups containing chlorine atoms.[1] Their reactivity, particularly in the case of α-chloroalkyl ethers like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), is a double-edged sword.[1] This reactivity is fundamental to their application as alkylating agents but also underlies their hazardous nature.

Chemical Reactivity and Hazardous Byproducts

A primary concern with many chloroalkyl ethers, especially BCME and CMME, is their rapid hydrolysis in the presence of water or moist air.[1][4] This reaction produces highly corrosive and toxic byproducts, namely formaldehyde and hydrochloric acid.[1][4] The formation of these hazardous substances necessitates stringent control over the environmental conditions where chloroalkyl ethers are handled.

Severe Health Hazards and Carcinogenicity

The most significant risk associated with certain chloroalkyl ethers is their classification as proven human carcinogens.[1][3][5] Both bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME), which can contain BCME as an impurity, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[1] Occupational exposure to these compounds has been strongly linked to an increased risk of lung cancer.[2][5][6]

Acute exposure to chloroalkyl ethers can cause severe irritation to the eyes, skin, and respiratory tract.[1][5] Inhalation can lead to pulmonary edema, a medical emergency characterized by fluid buildup in the lungs.[4] Skin contact may result in burns and necrosis.[5]

A Multi-Layered Approach to Safety: The Hierarchy of Controls

To effectively mitigate the risks posed by chloroalkyl ethers, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls model, prioritizing the most effective safety measures.

Elimination and Substitution

The most effective control measure is to eliminate the use of hazardous chloroalkyl ethers altogether. If elimination is not feasible, substitution with a less hazardous alternative should be thoroughly investigated. The decision to use a chloroalkyl ether should be preceded by a comprehensive risk assessment that justifies its necessity over safer alternatives.

Engineering Controls: Isolating the Hazard

When the use of chloroalkyl ethers is unavoidable, engineering controls are the primary means of minimizing exposure. These controls are designed to isolate the hazard from the worker.

-

Fume Hoods and Glove Boxes: All work with chloroalkyl ethers must be conducted in a properly functioning chemical fume hood or a glove box.[7] This is critical for preventing the inhalation of volatile compounds and their hazardous decomposition products.

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable or toxic vapors.[8][9] Exhaust ventilation should be designed to capture emissions at the source.

-

Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of chloroalkyl ethers into the laboratory environment.[6][7]

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving chloroalkyl ethers must be developed and strictly followed. These SOPs should cover every aspect of the workflow, from preparation to waste disposal.

-

Designated Work Areas: Establish a designated and clearly marked area for the handling and storage of chloroalkyl ethers.[10] Access to this area should be restricted to authorized personnel.

-

Training: All personnel working with chloroalkyl ethers must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.[10]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is a critical component of a comprehensive safety program, but it should be considered the last line of defense after engineering and administrative controls have been implemented.

Hand Protection

Selecting the appropriate gloves is crucial, as not all materials offer adequate protection against specific chloroalkyl ethers.[11]

-

Glove Selection: Consult glove manufacturers' chemical resistance guides to select gloves that are specifically resistant to the chloroalkyl ether being used.[12] Nitrile gloves may provide short-term protection, but for prolonged handling, more robust options like neoprene or Viton® gloves may be necessary.[12][13]

-

Inspection and Replacement: Always inspect gloves for signs of degradation or perforation before use.[12] Replace gloves immediately if they become contaminated, and do not reuse disposable gloves.[12]

Body Protection

-

Lab Coats: A flame-resistant lab coat with long sleeves should be worn at all times.[12][14] Lab coats should be buttoned to provide maximum coverage.

-

Aprons and Suits: For tasks with a high risk of splashing, a chemical-resistant apron or a full-body suit may be required.[13][15]

Eye and Face Protection

-

Safety Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[12][16]

-

Face Shields: A face shield worn over safety goggles is required when there is a significant splash hazard.[12][13]

Respiratory Protection

In situations where engineering controls cannot maintain exposure below the permissible exposure limit (PEL), respiratory protection is necessary.[12][17]

-

Respirator Selection: The selection of a respirator must be based on a thorough risk assessment. A NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used.[18] For highly hazardous chloroalkyl ethers like BCME, a self-contained breathing apparatus (SCBA) may be required.[18][19]

-

Fit Testing and Training: All users of respirators must be medically cleared, properly fit-tested, and trained in their use, maintenance, and limitations.[12]

Caption: Essential Personal Protective Equipment for handling chloroalkyl ethers.

Safe Storage and Handling Protocols

Proper storage and handling are critical to preventing accidental releases and exposure.

Storage Requirements

-

Designated and Ventilated Area: Store chloroalkyl ethers in a well-ventilated, designated area away from incompatible materials.[8][9]

-

Flammable Storage: Flammable chloroalkyl ethers must be stored in an approved flammable liquid storage cabinet.[20][21]

-

Secondary Containment: Use secondary containment, such as a chemical-resistant tray, to contain any potential spills.[21]

-

Container Integrity: Ensure that containers are tightly closed, properly labeled, and in good condition.[8][9]

Handling Procedures

-

Minimize Quantities: Work with the smallest possible quantities of chloroalkyl ethers.

-

Avoid Incompatibilities: Keep chloroalkyl ethers away from water, acids, and oxidizing agents to prevent violent reactions.[19]

-

Grounding and Bonding: For flammable chloroalkyl ethers, ensure that containers and equipment are properly grounded and bonded to prevent static discharge.[9]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling chloroalkyl ethers, even if gloves were worn.[10][16] Do not eat, drink, or smoke in areas where these chemicals are handled.[8]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial for mitigating the consequences of a spill or exposure.

Spill Response

-

Evacuate and Alert: In the event of a spill, immediately evacuate the area and alert others.[22][23]

-

Control Ignition Sources: If the spilled material is flammable, eliminate all sources of ignition.[22]

-

Ventilate: Increase ventilation to the area.

-

Cleanup: Only trained personnel with the appropriate PPE should attempt to clean up a spill.[24] Use an absorbent material that is compatible with the spilled chemical.[25]

-

Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.[24]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][22][23] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[23] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[26] Seek immediate medical attention.

Waste Disposal

All chloroalkyl ether waste, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[27] Do not dispose of chloroalkyl ethers down the drain.

Quantitative Data Summary

| Compound | CAS Number | OSHA PEL | NIOSH REL | ACGIH TLV | Carcinogenicity (IARC) |

| Bis(chloromethyl) ether (BCME) | 542-88-1 | No exposure limits; refer to OSHA 13 Carcinogens Standard (29 CFR 1910.1003)[4] | Lowest feasible concentration[4][6] | 0.001 ppm (8-hour TWA)[4] | Group 1 (Carcinogenic to humans)[1] |

| Chloromethyl methyl ether (CMME) | 107-30-2 | Regulated under 29 CFR 1910.1006[28][29][30] | Lowest feasible concentration[10] | Not established[28] | Group 1 (Carcinogenic to humans - technical grade)[1] |

| Bis(2-chloroethyl) ether (BCEE) | 111-44-4 | 15 ppm Ceiling (skin)[31] | 5 ppm TWA, 10 ppm STEL (skin)[31] | 5 ppm TWA, 10 ppm STEL (skin)[31] | Group 3 (Not classifiable as to its carcinogenicity to humans)[1] |

Experimental Protocol: Safe Handling of a Chloroalkyl Ether in a Laboratory Setting

This protocol outlines the essential steps for safely handling a generic chloroalkyl ether in a research laboratory.

-

Preparation and Pre-Work Checklist:

-

Verify that the chemical fume hood is functioning correctly (check airflow monitor).

-

Ensure that a current Safety Data Sheet (SDS) for the specific chloroalkyl ether is readily available.

-

Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the designated area.

-

Confirm the location and functionality of the nearest emergency shower and eyewash station.

-

Don all required PPE: chemical splash goggles, face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

-

Handling and Dispensing:

-

Conduct all manipulations of the chloroalkyl ether within the fume hood.

-

Use a grounded and bonded dispensing system for flammable chloroalkyl ethers to prevent static electricity buildup.

-

Dispense the smallest quantity of the chemical required for the experiment.

-

Keep the container tightly sealed when not in use.

-

-

Reaction Setup and Execution:

-

Set up the reaction apparatus in the fume hood, ensuring all joints are secure.

-

If the reaction is to be heated, use a heating mantle with a temperature controller. Avoid open flames.

-

Maintain a clean and organized workspace within the fume hood to prevent accidental spills.

-

-

Post-Reaction Workup and Decontamination:

-

Quench any reactive materials carefully according to established procedures.

-

Decontaminate all glassware and equipment that has come into contact with the chloroalkyl ether.

-

Wipe down the interior surfaces of the fume hood with an appropriate decontaminating solution.

-

-

Waste Disposal:

-

Collect all chloroalkyl ether waste, including rinse solutions and contaminated materials, in a properly labeled hazardous waste container.

-

Do not mix incompatible waste streams.

-

-

Post-Work Procedures:

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands and forearms thoroughly with soap and water.

-

Log the use of the chloroalkyl ether in the laboratory's chemical inventory.

-

Conclusion

Chloroalkyl ethers are undeniably useful reagents in scientific research and development. However, their inherent reactivity and severe toxicity, particularly the carcinogenicity of compounds like BCME and CMME, demand the utmost respect and caution. A comprehensive safety program, rooted in the principles of the hierarchy of controls, is not merely a regulatory requirement but a professional and ethical obligation. By implementing robust engineering controls, adhering to stringent administrative protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks and handle these valuable compounds in a safe and responsible manner. Continuous education, rigorous training, and a steadfast commitment to a culture of safety are paramount to preventing exposure and ensuring the well-being of all laboratory personnel.

References

- Chloroalkyl ether - Grokipedia. (URL: )

- Chloroalkyl ethers, selected (EHC 201, 1998) - Inchem.org. (URL: )

- Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet. (URL: )

- Chloroalkyl ether - Wikipedia. (URL: )

- Chloroalkyl ethers - OEHHA. (URL: )

- Bis(Chloromethyl)

- Chloro ethers -- occupational carcinogens, a summary of laboratory and epidemiology studies. - CDC Stacks. (URL: )

- Bis-Chloromethyl Ether CAS Registry Number: 542-88-1 Synonyms: BCME, CCME. (URL: )

- Chloromethyl ethyl ether - Safety D

- SAFETY DATA SHEET BIS-(CHLOROMETHYL) ETHER - Purolite. (URL: )

- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. (URL: )

- Bis(chloromethyl) ether - Wikipedia. (URL: )

- Chloromethyl Methyl Ether (CMME) - OSHA. (URL: )

- NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether - CDC. (URL: )

- SAFETY D

- methyl chloromethyl ether - Report | CAMEO Chemicals | NOAA. (URL: )

- Chemical Safety: Personal Protective Equipment. (URL: )

- 2-CHLOROETHYL VINYL ETHER - CAMEO Chemicals - NOAA. (URL: )

- DICHLOROETHYL ETHER | Occupational Safety and Health Administr

- NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether - CDC. (URL: )

- CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administr

- Dichloroethyl ether - IDLH | NIOSH - CDC. (URL: )

-

5 Types of PPE for Hazardous Chemicals | Hazmat School. (URL: [Link])

-

Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (URL: [Link])

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

-

Guidelines for Safe Laboratory Practices - NextGen Protocols. (URL: [Link])

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

-

Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (URL: [Link])

-

Recommended PPE to handle chemicals - Bernardo Ecenarro. (URL: [Link])

-

Guide for Chemical Spill Response. (URL: [Link])

-

1915.1006 - Methyl chloromethyl ether. | Occupational Safety and Health Administration - OSHA. (URL: [Link])

-

1926.1106 - Methyl chloromethyl ether. | Occupational Safety and Health Administration - OSHA. (URL: [Link])

-

CDC - CHLOROMETHYL METHYL ETHER - International Chemical Safety Cards - NIOSH. (URL: [Link])

-

Chemical Exposure and Spill Response Procedures | New Mexico State University. (URL: [Link])

-

lab-safety-guide.pdf. (URL: [Link])

-

Tips for Keeping Safe in the Lab | Fisher Scientific. (URL: [Link])

-

What to Do in a Chemical Emergency - CDC. (URL: [Link])

-

Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (URL: [Link])

-

What to do in a chemical emergency - GOV.UK. (URL: [Link])

-

Laboratory Safety Guidelines. (URL: [Link])

-

How to Store and Dispose of Extremely Hazardous Chemical Waste. (URL: [Link])

-

Safe Storage. (URL: [Link])

-

STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS - Kamat Lab. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]

- 4. nj.gov [nj.gov]

- 5. Chloroalkyl ethers, selected (EHC 201, 1998) [inchem.org]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. osha.gov [osha.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. einsteinmed.edu [einsteinmed.edu]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 14. Tips for Keeping Safe in the Lab | Fisher Scientific [fishersci.no]

- 15. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. hazmatschool.com [hazmatschool.com]

- 18. 2-CHLOROETHYL VINYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether [cdc.gov]

- 20. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 21. ehs.berkeley.edu [ehs.berkeley.edu]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 24. acs.org [acs.org]

- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. CDC - CHLOROMETHYL METHYL ETHER - International Chemical Safety Cards - NIOSH [med.iiab.me]

- 27. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]

- 28. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]

- 29. 1915.1006 - Methyl chloromethyl ether. | Occupational Safety and Health Administration [osha.gov]

- 30. 1926.1106 - Methyl chloromethyl ether. | Occupational Safety and Health Administration [osha.gov]

- 31. Dichloroethyl ether - IDLH | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to Chloromethyl 2,2,2-Trichloroethyl Ether: A Specialized Protecting Group for Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Hydroxyl Protection